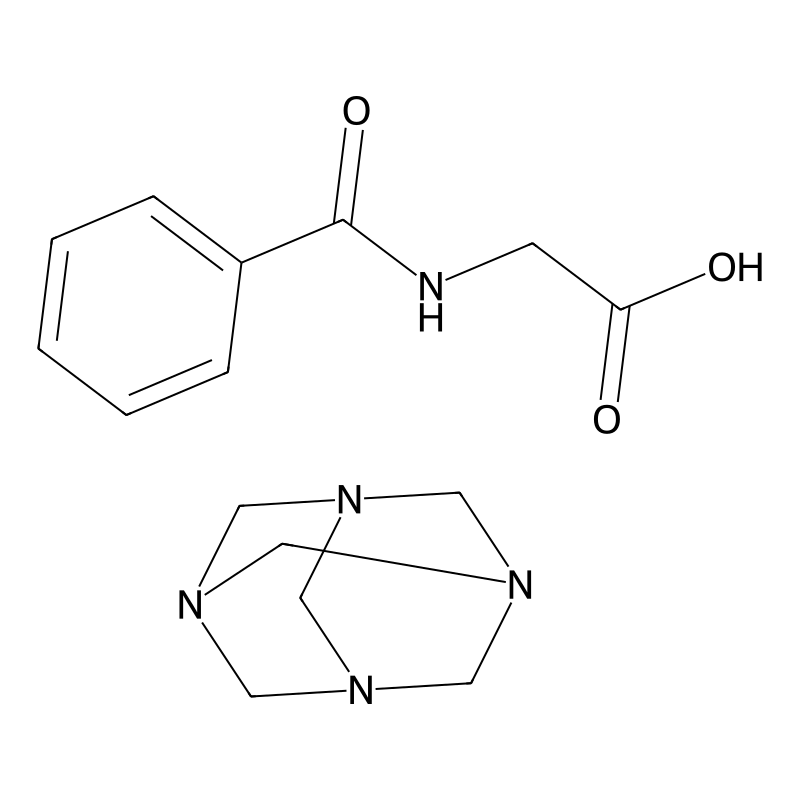

Methenamine hippurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential for Preventing Recurrent Urinary Tract Infections (UTIs):

Methenamine hippurate, a combination medication, has been investigated for its potential to prevent recurrent UTIs, primarily in women. It works by releasing formaldehyde in acidic urine, which has a bacteriostatic effect on certain bacteria commonly associated with UTIs []. Studies have shown mixed results:

- Limited evidence: A systematic review and meta-analysis found insufficient evidence to definitively conclude the effectiveness of methenamine hippurate in preventing UTIs [].

- Promising, but not conclusive: While some studies suggest a trend towards benefit, larger, well-designed trials are needed to confirm its efficacy [, ].

Comparison with Antibiotic Prophylaxis:

Research is comparing methenamine hippurate with antibiotic prophylaxis, the standard treatment for preventing recurrent UTIs.

- Non-inferiority: A recent large trial found methenamine hippurate to be non-inferior to daily low-dose antibiotics in preventing UTIs in women []. This suggests it could be a viable alternative, especially considering:

- Reduced antibiotic resistance: Methenamine hippurate exhibits minimal selection pressure for antibiotic resistance compared to traditional antibiotics []. This is crucial in the fight against antibiotic-resistant bacteria.

- Patient satisfaction: Both treatment options showed high levels of patient satisfaction in the study mentioned above [].

Methenamine hippurate is a pharmaceutical compound formed by the reaction of methenamine (hexamethylenetetramine) and hippuric acid. It is primarily used as an antibacterial agent, particularly for preventing urinary tract infections. The chemical structure consists of a methenamine backbone, which is a cyclic compound with four nitrogen atoms, and hippuric acid, which contributes to maintaining the acidic environment necessary for its efficacy .

Methenamine hippurate acts through hydrolysis in acidic urine, where it decomposes into formaldehyde and ammonia. The chemical reaction can be summarized as follows:

Formaldehyde is the active component that exhibits bactericidal properties by denaturing bacterial proteins and nucleic acids, effectively inhibiting bacterial growth . The presence of hippuric acid plays a crucial role in maintaining urine acidity, which is essential for the conversion of methenamine into its active forms .

Clinical studies indicate that methenamine hippurate can significantly reduce the incidence of urinary tract infections in patients without renal abnormalities, particularly when used for short-term prophylaxis . Adverse effects are generally mild and include gastrointestinal disturbances and dysuria, occurring in less than 3.5% of patients .

The synthesis of methenamine hippurate involves the neutralization reaction between methenamine and hippuric acid. This can be achieved through the following steps:

- Preparation of Reactants: Obtain pure methenamine and hippuric acid.

- Reaction: Combine the two compounds in an aqueous solution under controlled temperature conditions.

- Crystallization: Allow the solution to evaporate slowly to form crystals of methenamine hippurate.

- Purification: Recrystallize if necessary to achieve desired purity levels.

This straightforward method ensures a high yield of the desired product while maintaining its structural integrity .

Methenamine hippurate is primarily utilized in:

- Prophylaxis of Urinary Tract Infections: It is prescribed to prevent recurrent urinary tract infections, especially in patients with a history of such infections.

- Antibacterial Agent: Its ability to produce formaldehyde makes it useful in treating certain bacterial infections when conventional antibiotics are contraindicated or ineffective.

- Research: It serves as a model compound in studies investigating urinary antimicrobial agents due to its unique mechanism of action .

Methenamine hippurate may interact with other medications, particularly sulfonamides, which can form insoluble precipitates with formaldehyde in urine. This interaction can lead to reduced efficacy and potential complications. Additionally, it is crucial to monitor renal function during treatment since impaired kidney function can affect drug excretion .

Studies have indicated that maintaining an acidic urine environment enhances its efficacy; therefore, concurrent use with agents that alter urine pH should be approached cautiously .

Methenamine hippurate has several similar compounds that share some characteristics but differ in their chemical structure or pharmacological properties:

Methenamine hippurate stands out due to its unique ability to maintain an acidic urine environment through its salt component (hippuric acid), enhancing its antibacterial action against specific pathogens while minimizing the risk of developing antibiotic resistance .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant